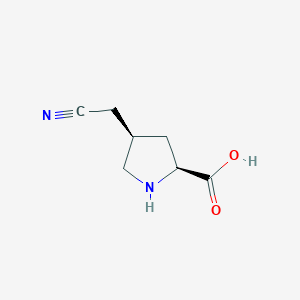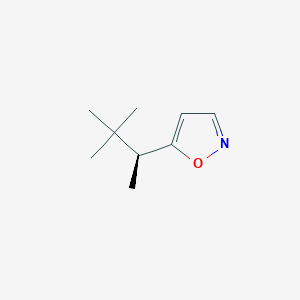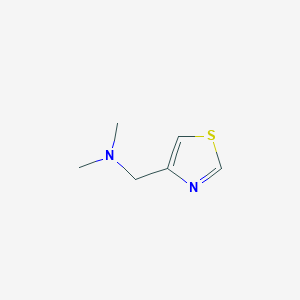
1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, commonly referred to as 5-trifluoromethylpyrazole-4-carboxylic acid (5-TFMPCA), is a synthetic organic compound with a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It is a white crystalline solid with a molecular weight of 200.2 g/mol and a melting point of 197–199 °C. 5-TFMPCA has been extensively studied for its potential as an inhibitor of enzymes, particularly cytochrome P450 (CYP) enzymes, as well as its ability to act as a prodrug and to modulate the activity of other drugs.
Applications De Recherche Scientifique
Biological Significance : A study on a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlighted its potential therapeutic applications due to its biological importance (S. Viveka et al., 2016).
Medicinal Chemistry and Catalysis : Novel ligands based on 1H-pyrazole-3(5)-carboxylic acids were developed for use in medicinal chemistry and metal complex catalysis, indicating the versatility of pyrazole carboxylic acids in these fields (A. I. Dalinger et al., 2020).
Anti-inflammatory Drug Development : The efficient synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides has been linked to the development of new anti-inflammatory drugs (K. Prabakaran et al., 2012).
Metal Coordination Complexes : Pyrazole-dicarboxylate acid derivatives have been used to form mononuclear CuII/CoII coordination complexes, leading to 2D hydrogen bonded networks (S. Radi et al., 2015).
Corrosion Inhibition : Pyrazole derivatives, including those related to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, have been found effective in reducing steel corrosion in hydrochloric acid environments (L. Herrag et al., 2007).
Anti-inflammatory and Analgesic Properties : 1-Aryl-1H-pyrazole-5-acetic acids show significant anti-inflammatory, analgesic, and antipyretic properties, demonstrating the medical potential of pyrazole derivatives (G. Menozzi et al., 1994).
Antimicrobial and Antioxidant Properties : New 1,2,3-triazolyl pyrazole derivatives exhibit broad antimicrobial activities and moderate to good antioxidant properties, suggesting their use in combating infections (Manjunatha Bhat et al., 2016).
Antifungal Activity : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have shown moderate to excellent antifungal activity against phytopathogenic fungi (Shijie Du et al., 2015).
Propriétés
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-4(6(7,8)9)3(2-10-11)5(12)13/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKOSNKAXYJZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384560 | |
| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119083-00-0 | |
| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-5-(trifluoromethyl)pyrazole-4-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)







